Vibegron

Description

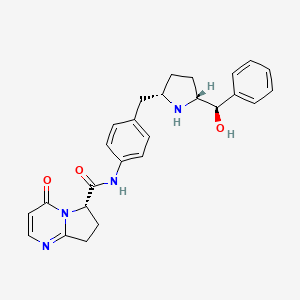

Structure

3D Structure

Properties

IUPAC Name |

(6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33)/t20-,21+,22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXRIQMCROIRCZ-XOEOCAAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1CC2=CC=C(C=C2)NC(=O)C3CCC4=NC=CC(=O)N34)C(C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N[C@@H]1CC2=CC=C(C=C2)NC(=O)[C@@H]3CCC4=NC=CC(=O)N34)[C@@H](C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152299 | |

| Record name | Vibegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190389-15-1 | |

| Record name | Vibegron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190389-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vibegron [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190389151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vibegron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14895 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vibegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIBEGRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5TSE03W5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Vibegron in Detrusor Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibegron is a potent and highly selective β3-adrenergic receptor (β3-AR) agonist developed for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge urinary incontinence.[1][2][3] Unlike antimuscarinic agents that block bladder contractions, this compound works by enhancing the relaxation of the detrusor smooth muscle during the bladder filling phase, thereby increasing bladder capacity and alleviating OAB symptoms.[1][4] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental evidence underlying the therapeutic action of this compound on the detrusor muscle.

Core Mechanism: Selective β3-Adrenergic Receptor Agonism

The primary mechanism of action of this compound is its selective activation of β3-adrenergic receptors, which are the predominant subtype of β-adrenergic receptors found in the detrusor muscle, accounting for 94% to 97% of β-adrenergic receptor mRNA in this tissue. Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation.

Signaling Pathways

This compound's activation of the β3-AR leads to detrusor relaxation through both cyclic adenosine monophosphate (cAMP)-dependent and independent pathways.

1. cAMP-Dependent Pathway:

The canonical signaling pathway for β3-AR activation involves the Gs alpha subunit of its associated G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound for the Treatment of Patients with Dry and Wet Overactive Bladder: A Subgroup Analysis from the EMPOWUR Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones [emedicine.medscape.com]

- 4. Mechanism of Action | GEMTESA® (this compound) 75 mg tablets [gemtesa.com]

Initial In Vitro Studies on Vibegron's Cellular Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies that have elucidated the cellular effects of Vibegron, a potent and highly selective β3-adrenergic receptor (β3-AR) agonist. The data and methodologies presented herein are crucial for understanding its mechanism of action and preclinical profile, which underpin its clinical application in the treatment of overactive bladder (OAB).

Core Mechanism of Action

This compound is a selective agonist for the β3-adrenergic receptor.[1][2] Its primary cellular effect is the activation of β3-ARs, which are prominently expressed in the detrusor smooth muscle of the bladder.[1][3] This activation initiates a signaling cascade that leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity.[1]

The principal signaling pathway involves the stimulation of adenylyl cyclase upon this compound binding to the β3-AR. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.

Quantitative Analysis of In Vitro Activity

In vitro functional assays have been pivotal in quantifying this compound's potency, efficacy, and selectivity for the β3-AR. The following tables summarize key quantitative data from comparative studies.

Table 1: Potency and Efficacy of this compound at the Human β3-Adrenergic Receptor

| Compound | Cell Line | EC50 (nM) | Emax / Intrinsic Activity (IA)a | Reference |

| This compound | HEK293 | 2.13 (± 0.25) | 99.2% | |

| This compound | CHO-K1b | 12.5 | 1.07 | |

| Mirabegron | HEK293 | 10.0 (± 0.56) | 80.4% | |

| Mirabegron | CHO-K1b | 4.17 | - | |

| Isoproterenol | HEK293 | - | 100% (Control) |

aEmax/IA is expressed relative to the maximal response of the full agonist isoproterenol. bTransfected with 0.025 μ g/well of plasmid DNA for human β3-AR.

Table 2: Selectivity of this compound for β-Adrenergic Receptor Subtypes

| Compound | β1-AR Activity | β2-AR Activity | β3-AR Selectivity vs. β1-AR | β3-AR Selectivity vs. β2-AR | Reference |

| This compound | 0% | 2% | >7937-fold | >7937-fold | |

| Mirabegron | 3% | 15% | 517-fold | 496-fold |

Activity is expressed as a percentage of the maximal response to a control agonist at a concentration of 10 µM. Selectivity is calculated from EC50 values.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the cellular effects of this compound.

Functional Cellular Assays for β-Adrenergic Receptor Activity

Objective: To determine the potency (EC50) and maximal effect (Emax) of this compound at human β1, β2, and β3-adrenergic receptors.

1. Cell Culture and Transfection:

- Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

- For receptor-specific assays, cells are transiently transfected with plasmids encoding the human β1, β2, or β3-adrenergic receptors. Different amounts of plasmid DNA (e.g., 0.1, 0.05, 0.025 μ g/well ) can be used to achieve varying receptor expression densities.

2. cAMP Accumulation Assay:

- Transfected cells are seeded into multi-well plates.

- Cells are then incubated with varying concentrations of this compound, a comparator compound (e.g., Mirabegron), or a control agonist (e.g., isoproterenol for β1 and β3, procaterol for β2).

- The incubation is carried out for a specified time to allow for cAMP production.

- The reaction is stopped, and the cells are lysed.

- Intracellular cAMP levels are quantified using a suitable method, such as a homogeneous time-resolved fluorescence (HTRF) assay.

3. Data Analysis:

- The raw data (e.g., fluorescence ratios) are used to calculate the concentration of cAMP.

- Concentration-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration.

- Nonlinear least-squares regression analysis is used to determine the half-maximal effective concentration (EC50) and the maximum response (Emax) for each compound.

- The Emax of test compounds is typically normalized to the maximal response of a full agonist like isoproterenol, which is set to 100%.

Organ Bath Studies with Human Detrusor and Prostate Tissues

Objective: To assess the functional effects of this compound on human bladder and prostate smooth muscle contractility.

1. Tissue Preparation:

- Human detrusor and prostate tissues are obtained from surgical procedures such as radical cystectomy or prostatectomy, with appropriate patient consent and ethical approval.

- The tissues are dissected into strips of appropriate dimensions.

2. Organ Bath Setup:

- The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

- The strips are connected to isometric force transducers to record muscle tension.

3. Experimental Procedure:

- The tissues are allowed to equilibrate under a resting tension.

- To assess the effect on induced contractions, a contractile agent (e.g., carbachol, methacholine, or electrical field stimulation) is added to the bath.

- Concentration-response curves are generated by cumulatively adding the contractile agent in the absence and presence of different concentrations of this compound (e.g., 0.01, 0.1, 1, and 10 µM).

- To assess direct relaxant effects, tissue strips are pre-contracted with an agonist, and then this compound is added in a cumulative manner.

4. Data Analysis:

- The magnitude of contraction or relaxation is measured and expressed as a percentage of the maximal response to the contractile agent or as a percentage of the pre-contraction tone.

- The effects of this compound on the potency of contractile agents are determined by comparing the EC50 values in the absence and presence of this compound.

Visualizations: Signaling Pathways and Workflows

Caption: this compound's β3-AR signaling pathway leading to detrusor muscle relaxation.

Caption: Workflow for determining this compound's potency via a cAMP accumulation assay.

References

Vibegron: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibegron is a potent and highly selective agonist of the β3-adrenergic receptor, developed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1] Marketed under the brand name Gemtesa®, it represents a significant advancement in the pharmacological management of OAB, offering a targeted mechanism of action with a favorable safety profile. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological characteristics of this compound, intended to serve as a valuable resource for the scientific community.

Molecular Structure

This compound is a complex synthetic molecule with four chiral centers, contributing to its specific interaction with the β3-adrenergic receptor.[2] Its structure has been elucidated and confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR), mass spectrometry, and X-ray crystallography.[3]

Chemical Identity

| Identifier | Value |

| Chemical Name | (6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide[4] |

| IUPAC Name | (6S)-N-[4-[[(2S,5R)-5-[(R)-hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide[4] |

| CAS Number | 1190389-15-1 |

| Molecular Formula | C₂₆H₂₈N₄O₃ |

| Molecular Weight | 444.53 g/mol |

| Synonyms | MK-4618, KRP-114V, URO-901, RVT-901 |

Structural Representation

2D Structure:

3D Conformation:

A three-dimensional representation of this compound highlights the spatial arrangement of its atoms, which is crucial for its specific binding to the β3-adrenergic receptor. The molecule's stereochemistry is fixed and it is not prone to racemization.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A specific melting point has not been publicly disclosed in the reviewed literature.

Physicochemical Parameters

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| pKa | 1.6, 8.7 ± 0.1 | |

| Calculated logP (cLogP) | 1.87 | |

| Aqueous Solubility | 0.16 mg/mL (sparingly soluble) | |

| Topological Polar Surface Area (TPSA) | 94.03 Ų |

Note: While the values for pKa, logP, and solubility are available, detailed experimental protocols for their determination are not extensively published. The FDA review mentions the use of equilibrium solubility studies.

Pharmacology

This compound's therapeutic effect is derived from its selective activation of the β3-adrenergic receptor, which is the predominant β-adrenoceptor subtype in the human detrusor muscle of the bladder.

Mechanism of Action and Signaling Pathway

Activation of the β3-adrenergic receptor by this compound initiates a downstream signaling cascade that leads to the relaxation of the detrusor smooth muscle, thereby increasing the bladder's capacity to store urine.

-

Receptor Binding: this compound binds to and activates the β3-adrenergic receptor on the surface of detrusor smooth muscle cells.

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

-

Muscle Relaxation: PKA activation results in the phosphorylation of various downstream targets, ultimately leading to a decrease in intracellular Ca²⁺ levels and the relaxation of the detrusor smooth muscle.

Caption: this compound's mechanism of action via the β3-adrenergic receptor signaling cascade.

Potency and Selectivity

This compound exhibits high potency and remarkable selectivity for the human β3-adrenergic receptor over β1- and β2-adrenergic receptors. This selectivity is crucial for minimizing off-target effects, such as cardiovascular side effects associated with β1- and β2-adrenergic receptor activation.

| Parameter | This compound | Mirabegron | Source |

| β3-AR EC₅₀ (nM) | 1.1 - 2.13 | 10.0 | |

| β1-AR Activity | No measurable activity | Low activity | |

| β2-AR Activity | Low activity | Some activity | |

| β3/β1 Selectivity | >7937-fold | 517-fold | |

| β3/β2 Selectivity | >7937-fold | 496-fold | |

| Maximum β3 Response (Eₘₐₓ) | 99.2% | 80.4% |

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Eₘₐₓ (Maximum effect) is the maximal response a drug can produce.

Experimental Protocols

In Vitro Functional Assay: cAMP Accumulation

The potency and selectivity of this compound are typically determined using in vitro functional assays that measure the accumulation of cyclic AMP (cAMP) in cells engineered to express specific β-adrenergic receptor subtypes.

Objective: To determine the EC₅₀ and intrinsic activity of this compound at human β1-, β2-, and β3-adrenergic receptors.

Methodology:

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells are cultured and transfected with plasmids encoding for the human β1-, β2-, or β3-adrenergic receptors.

-

Cell Plating: Transfected cells are plated in multi-well plates and incubated to allow for cell attachment and receptor expression.

-

Compound Incubation: Cells are incubated with increasing concentrations of this compound or a reference agonist (e.g., isoproterenol) for a defined period.

-

cAMP Measurement: The intracellular cAMP levels are quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

-

Data Analysis: Concentration-response curves are generated by plotting the cAMP response against the logarithm of the drug concentration. The EC₅₀ and Eₘₐₓ values are then determined using non-linear regression analysis.

Caption: A generalized workflow for determining this compound's in vitro potency.

Clinical Trial Design for Overactive Bladder

The efficacy and safety of this compound for the treatment of OAB have been established in large-scale, randomized, double-blind, placebo- and active-controlled clinical trials.

Objective: To evaluate the efficacy and safety of this compound in patients with OAB.

Methodology (Example from a Phase 3 Trial):

-

Patient Population: Adult patients with a clinical diagnosis of OAB, meeting specific criteria for urinary frequency and urgency/urge incontinence episodes.

-

Study Design: A multicenter, randomized, double-blind, parallel-group study.

-

Treatment Arms:

-

This compound (e.g., 75 mg once daily)

-

Placebo

-

Active Comparator (e.g., Tolterodine)

-

-

Primary Efficacy Endpoints:

-

Change from baseline in the average daily number of micturitions.

-

Change from baseline in the average daily number of urge urinary incontinence episodes.

-

-

Secondary Efficacy Endpoints:

-

Change from baseline in the average daily number of urgency episodes.

-

Change from baseline in the average volume voided per micturition.

-

-

Safety Assessments: Monitoring of adverse events, vital signs (including blood pressure and heart rate), and clinical laboratory tests.

-

Data Collection: Patient diaries are used to record OAB symptoms throughout the study period.

-

Statistical Analysis: Appropriate statistical methods are used to compare the changes in efficacy endpoints between the treatment groups.

Conclusion

This compound is a well-characterized, potent, and highly selective β3-adrenergic receptor agonist. Its distinct molecular structure and favorable chemical properties contribute to its clinical efficacy and safety profile in the treatment of overactive bladder. The data presented in this guide, including its pharmacological activity and the methodologies used for its evaluation, provide a solid foundation for further research and development in the field of urology and adrenergic receptor pharmacology.

References

Vibegron's Modulation of Cyclic AMP in Bladder Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibegron is a selective β3-adrenergic receptor (β3-AR) agonist developed for the treatment of overactive bladder (OAB).[1][2] Its therapeutic effect is primarily mediated by the relaxation of the detrusor smooth muscle in the bladder.[3] This relaxation is a direct consequence of the drug's impact on intracellular signaling pathways, specifically the elevation of cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth analysis of this compound's effect on cAMP levels in bladder-relevant cell models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and experimental processes.

Core Mechanism of Action: β3-Adrenergic Receptor-cAMP Signaling

This compound's mechanism of action is centered on its function as a potent agonist for the β3-AR.[4] The activation of β3-ARs in the bladder's detrusor muscle initiates a signaling cascade that leads to smooth muscle relaxation and increased bladder capacity.[5] This pathway is a cornerstone of its efficacy in mitigating OAB symptoms.

The binding of this compound to the β3-AR triggers the activation of adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade ultimately results in the relaxation of the detrusor smooth muscle, a key factor in alleviating the symptoms of OAB.

Quantitative Analysis of this compound's Effect on cAMP Levels

Multiple studies have quantified this compound's potency and efficacy in stimulating cAMP production in various cell lines engineered to express human β-adrenergic receptors. The data consistently demonstrates this compound's high selectivity and potent agonist activity at the β3-AR subtype.

| Drug | Cell Line | β-AR Subtype | EC50 (nM) | Intrinsic Activity (IA) / Emax (%) | Reference |

| This compound | CHO-K1 | β3 | 1.26 | 0.93 | |

| This compound | HEK293 | β3 | 2.13 | 99.2% | |

| Mirabegron | CHO-K1 | β3 | 1.15 | 0.94 | |

| Mirabegron | HEK293 | β3 | 10.0 | 80.4% | |

| Solabegron | CHO-K1 | β3 | 27.6 | 0.96 | |

| Ritobegron | CHO-K1 | β3 | 80.8 | 0.99 |

EC50 (half-maximal effective concentration) is a measure of a drug's potency. A lower EC50 indicates higher potency. Intrinsic Activity (IA) and Emax (maximum effect) are measures of a drug's efficacy relative to a full agonist. Values close to 1.0 or 100% indicate full agonist activity.

In studies using CHO-K1 cells, this compound exhibited a potent EC50 value of 1.26 nM and an intrinsic activity of 0.93, indicating it is a full agonist. Similarly, in HEK293 cells, this compound had an EC50 of 2.13 nM and a maximal effect (Emax) of 99.2% relative to the full agonist isoproterenol. Notably, this compound's potency and intrinsic activity are maintained even at varying β3-AR densities, suggesting its effectiveness in patient populations with differing receptor expression levels.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to determine this compound's effect on cAMP levels.

Cell Culture and Transfection

Functional cellular assays are typically performed using cell lines such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells. These cells are transfected with plasmid DNA encoding for the human β1, β2, or β3-adrenergic receptor subtypes to allow for the specific assessment of drug activity at each receptor.

cAMP Accumulation Assay

The measurement of intracellular cAMP is a critical step in assessing the activity of β3-AR agonists. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Cell Preparation : Transfected cells are harvested and suspended in an appropriate assay buffer.

-

Compound Incubation : Cells are incubated with varying concentrations of this compound or other test compounds. A phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), is often included to prevent the degradation of cAMP.

-

Cell Lysis : After incubation, cells are lysed to release the intracellular contents, including the accumulated cAMP.

-

HTRF Detection : The lysate is then analyzed using an HTRF cAMP detection kit. This assay is based on the competition between native cAMP produced by the cells and a labeled cAMP analog for binding to a specific antibody. The resulting HTRF signal is inversely proportional to the concentration of cAMP in the sample.

-

Data Analysis : The results are used to generate concentration-response curves, from which the EC50 and Emax values are determined by nonlinear least-squares regression analysis.

Conclusion

The available data strongly supports that this compound is a potent and selective β3-AR agonist that effectively increases intracellular cAMP levels in bladder-relevant cell models. This mechanism is central to its therapeutic action in relaxing the detrusor muscle and improving the symptoms of overactive bladder. The quantitative data from in vitro studies provide a clear picture of its high potency and efficacy. The detailed experimental protocols outlined in this guide offer a basis for the replication and further investigation of this compound's pharmacological properties. The continued study of the β3-AR-cAMP signaling pathway will be crucial for the development of future therapies for OAB and related bladder dysfunctions.

References

- 1. droracle.ai [droracle.ai]

- 2. Discovery of this compound: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for the Treatment of Patients with Dry and Wet Overactive Bladder: A Subgroup Analysis from the EMPOWUR Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating this compound for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Vibegron: A Technical Guide on Safety and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibegron is a selective beta-3 adrenergic receptor (β3-AR) agonist developed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency. As a second-generation β3-AR agonist, it is designed to be highly selective for the β3 receptor, which is prevalent in the detrusor muscle of the bladder. This high selectivity aims to minimize off-target effects commonly associated with less selective agents. This technical guide provides an in-depth summary of the safety and efficacy of this compound as demonstrated in its early-phase clinical trials, with a focus on Phase 1 and Phase 2 studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound exerts its therapeutic effect by stimulating β3-ARs in the bladder's detrusor muscle. This activation leads to the relaxation of the bladder smooth muscle, thereby increasing its capacity and reducing the symptoms of OAB. Unlike antimuscarinic agents, another common class of drugs for OAB, this compound's mechanism of action does not involve the cholinergic pathways, potentially offering a different side-effect profile.

Signaling Pathway

The binding of this compound to the β3-AR initiates a downstream signaling cascade. This process involves the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which is responsible for the phosphorylation of proteins that promote the relaxation of the detrusor muscle.

Early-Phase Clinical Development Workflow

The early clinical development of this compound followed a standard pathway for pharmaceutical agents, beginning with Phase 1 trials in healthy volunteers to assess safety and pharmacokinetics, followed by Phase 2 trials in patients with OAB to evaluate efficacy and determine the optimal dose.

Phase 1 Clinical Trial Results

Multiple Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. These studies included single ascending dose (SAD) and multiple ascending dose (MAD) designs.

Experimental Protocols

Study Design: The Phase 1 program included randomized, double-blind, placebo-controlled trials. In the SAD studies, cohorts of healthy subjects received a single oral dose of this compound at escalating dose levels. In the MAD studies, subjects received once-daily doses of this compound for a specified duration (e.g., 14 days) at different dose levels.

Patient Population: Healthy adult male and female volunteers.

Dosage: Single doses up to 600 mg and multiple daily doses up to 400 mg for 14 days were evaluated.[1]

Assessments:

-

Safety: Monitored through adverse event (AE) reporting, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetics (PK): Blood samples were collected at predetermined time points to measure plasma concentrations of this compound. Key PK parameters included maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC).

Safety and Efficacy Data

Table 1: Summary of Phase 1 Pharmacokinetic Parameters of this compound (75 mg dose)

| Parameter | Intact Tablet (Mean ± SD) | Crushed Tablet in Applesauce (Mean ± SD) |

| Cmax (ng/mL) | 161 ± 72.8 | 114 ± 40.5 |

| AUC0-inf (ng*h/mL) | 1340 ± 447 | 1200 ± 321 |

| Tmax (h) | 1.5 (0.5 - 4.0) | 1.0 (0.5 - 4.0) |

| Half-life (h) | ~20 | ~20 |

| Data from a Phase 1 study in healthy adults. Crushing the tablet resulted in a ~30% decrease in Cmax and a ~10% decrease in AUC, which was not considered clinically significant.[2] |

Safety Summary: In Phase 1 studies, this compound was generally well-tolerated.[1] Most adverse events were mild to moderate in intensity.[1] At doses of 100 mg and higher, increases in heart rate and blood pressure were observed.[1] There were no serious adverse events reported in the Phase 1 program.

Phase 2 Clinical Trial Results

A key Phase 2b trial (NCT01314872) was a multicenter, randomized, double-blind, placebo- and active-controlled study designed to evaluate the efficacy and safety of different doses of this compound in patients with OAB.

Experimental Protocols

Study Design: This two-part study randomized patients with OAB to receive once-daily oral this compound, placebo, or an active comparator (tolterodine extended-release 4 mg) for 8 weeks.

Patient Population: Adult patients (18-75 years) with a clinical history of OAB for at least 3 months, experiencing symptoms of urinary frequency and either urgency or urge urinary incontinence.

Dosage Groups:

-

This compound 3 mg

-

This compound 15 mg

-

This compound 50 mg

-

This compound 100 mg

-

Placebo

-

Tolterodine ER 4 mg

Assessments:

-

Efficacy: The primary endpoint was the change from baseline in the average number of daily micturitions at week 8. Secondary endpoints included changes in the average daily number of urge incontinence episodes, total incontinence episodes, and urgency episodes.

-

Safety: Assessed through the incidence of adverse events.

Safety and Efficacy Data

Table 2: Change from Baseline in Mean Daily Micturitions at Week 8 (NCT01314872)

| Treatment Group | N | Change from Baseline (LS Mean) | 95% Confidence Interval |

| Placebo | - | -1.13 | - |

| This compound 3 mg | 144 | -1.56 | (-1.97 to -1.15) |

| This compound 15 mg | 134 | -1.71 | (-2.22 to -1.20) |

| This compound 50 mg | - | -1.77 | (-2.12 to -1.42) |

| This compound 100 mg | - | -2.04 | (-2.39 to -1.69) |

| Data from a review of the NCT01314872 trial. The 50 mg and 100 mg doses showed a statistically significant decrease in daily micturitions compared to placebo. |

Table 3: Change from Baseline in Mean Daily Urge Incontinence Episodes at Week 8 (NCT01314872)

| Treatment Group | Change from Baseline (LS Mean Difference vs. Placebo) | 95% Confidence Interval | p-value |

| This compound 50 mg | -0.72 | (-1.11 to -0.33) | <0.001 |

| This compound 100 mg | -0.71 | (-1.10 to -0.32) | <0.001 |

| Data from the NCT01314872 publication. |

Safety Summary: All doses of this compound were well tolerated in the Phase 2b study. The incidence of dry mouth was higher in the tolterodine group compared to the this compound monotherapy groups. The adverse event profile of this compound was comparable to placebo.

Conclusion

The early-phase clinical trials of this compound have established a favorable safety, tolerability, and pharmacokinetic profile. The Phase 1 studies demonstrated that this compound is well-tolerated in healthy volunteers at doses up to 600 mg (single dose) and 400 mg (multiple doses), with predictable pharmacokinetics. The Phase 2b dose-ranging study confirmed the efficacy of this compound in reducing the symptoms of overactive bladder, with the 50 mg and 100 mg doses demonstrating statistically significant improvements in micturition frequency and urge incontinence episodes compared to placebo. These early-phase results provided a strong foundation for the further clinical development of this compound in Phase 3 trials and its eventual approval for the treatment of OAB.

References

The Role of Vibegron in Modulating Afferent Nerve Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibegron, a potent and highly selective β3-adrenergic receptor (β3-AR) agonist, has emerged as a significant therapeutic agent for overactive bladder (OAB). Its clinical efficacy is attributed not only to its primary mechanism of inducing detrusor smooth muscle relaxation but also to its modulatory effects on bladder afferent nerve signaling. This technical guide provides an in-depth examination of this compound's role in attenuating afferent nerve activity, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The pathophysiology of OAB is complex, involving both myogenic and neurogenic components. Aberrant afferent nerve signaling from the bladder to the central nervous system is considered a key contributor to the sensation of urgency and the development of detrusor overactivity.

This compound represents a second-generation β3-AR agonist with high selectivity for the human β3-AR.[1][2] This selectivity profile minimizes off-target effects commonly associated with less selective agents.[1] Beyond its well-established role in promoting bladder relaxation during the storage phase, a growing body of evidence highlights this compound's ability to modulate the sensory limb of the micturition reflex.

Mechanism of Action: A Dual Approach

This compound's therapeutic effect in OAB is understood to be mediated through two primary pathways:

-

Direct Detrusor Relaxation: As a β3-AR agonist, this compound stimulates receptors on detrusor smooth muscle cells, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent smooth muscle relaxation. This increases bladder capacity and compliance.

-

Modulation of Afferent Nerve Signaling: this compound also acts on β3-ARs expressed in the urothelium and potentially on afferent nerve terminals themselves. This interaction leads to an inhibition of afferent nerve firing, thereby reducing the sensory signals that trigger the sensation of urgency.

Quantitative Data on this compound's Efficacy and Potency

The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating this compound's receptor selectivity, and its impact on both clinical outcomes and physiological parameters related to afferent signaling.

Table 1: β3-Adrenergic Receptor Selectivity of this compound and Other Agonists

| Agonist | Selectivity for β3-AR vs. β1-AR (fold) | Selectivity for β3-AR vs. β2-AR (fold) |

| This compound | >7937 | >7937 |

| Mirabegron | 517 | 496 |

| Solabegron | 21.3 | >362 |

| Ritobegron | >124 | 28.1 |

Data from functional cellular assays using Chinese hamster ovary-K1 cells expressing human β-AR subtypes.[3][4]

Table 2: Clinical Efficacy of this compound in Patients with Overactive Bladder (12-week data vs. Placebo)

| Endpoint | This compound (75 mg/day) | Placebo | p-value |

| Change in Mean Daily Micturitions | -1.8 | -1.3 | <0.001 |

| Change in Mean Daily Urgency Episodes | -2.0 | -1.4 | <0.0001 |

| Change in Mean Daily Urge Urinary Incontinence (UUI) Episodes | -2.0 | -1.4 | <0.0001 |

| Change in Mean Volume Voided per Micturition (mL) | +22.22 | - | <0.00001 |

Data compiled from systematic reviews and pooled analyses of randomized controlled trials.

Table 3: Preclinical Effects of this compound on Bladder Function in Animal Models

| Parameter | Animal Model | Effect of this compound |

| Non-Voiding Contractions (NVCs) | Spinal Cord Injured (SCI) Mice | Significantly fewer NVCs and longer time to first NVC compared to vehicle. |

| Single-Unit Afferent Activity (SAAs) of Aδ-fibers | Bladder Outlet Obstruction (BOO) Rats | Significantly decreased by this compound administration. |

| Single-Unit Afferent Activity (SAAs) of C-fibers | Bladder Outlet Obstruction (BOO) Rats | Significantly decreased by this compound administration. |

| Bladder Compliance | Spina Bifida Patients (video-urodynamic study) | Significantly improved compared with antimuscarinic agents (7.4 ± 4.2 vs 30.4 ± 48.2 mL/cmH2O, P = 0.0001). |

| Maximum Cystometric Bladder Capacity | Spina Bifida Patients (video-urodynamic study) | Significantly improved compared with antimuscarinic agents (231.4 ± 81.2 vs 325.2 ± 106.5 mL, P = 0.0005). |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the workflows of pivotal experimental methodologies used to study its effects on afferent nerve signaling.

Signaling Pathways

Caption: this compound's dual mechanism of action on the bladder.

Experimental Workflows

References

- 1. This compound for the treatment of overactive bladder: a comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in overactive bladder: a comprehensive review of efficacy, safety and patient-reported outcomes | springermedizin.de [springermedizin.de]

- 3. This compound shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

Methodological & Application

Application Notes & Protocols: Establishing Animal Models of Overactive Bladder for Vibegron Testing

Introduction

Overactive Bladder (OAB) is a syndrome defined by symptoms of urinary urgency, often accompanied by frequency and nocturia, with or without urge urinary incontinence.[1][2] Animal models are indispensable for investigating the pathophysiology of OAB and for the preclinical evaluation of novel therapeutics.[1] Vibegron is a potent and selective β3-adrenergic receptor (β3-AR) agonist that treats OAB by relaxing the detrusor smooth muscle during the bladder filling phase, thereby increasing bladder capacity.[3][4] Activation of β3-ARs in the bladder initiates a signaling cascade that results in smooth muscle relaxation. Recent studies suggest this compound may also act by inhibiting acetylcholine release from efferent nerves and modulating afferent nerve signals from the urothelium.

These application notes provide detailed protocols for establishing widely used animal models of OAB and for assessing the efficacy of this compound using urodynamic analysis.

Featured Animal Models of Overactive Bladder

Choosing an appropriate animal model is critical for OAB research. No single model can fully replicate the human condition, particularly the subjective symptom of urgency. Therefore, researchers must rely on surrogate markers like increased micturition frequency and non-voiding bladder contractions. The models described below represent distinct pathophysiological aspects of OAB.

-

Cyclophosphamide (CYP)-Induced Cystitis: This model induces bladder inflammation and irritation. Cyclophosphamide's metabolite, acrolein, accumulates in the urine and causes severe bladder inflammation, urothelial damage, and edema, leading to detrusor overactivity. This model is particularly relevant for studying OAB associated with bladder pain and inflammation.

-

Protamine Sulfate (PS) & Potassium Chloride (KCl) Instillation: This acute model mimics OAB caused by urothelial barrier dysfunction. Intravesical administration of protamine sulfate, a polycationic protein, disrupts the glycosaminoglycan (GAG) layer of the urothelium. Subsequent instillation of potassium chloride (KCl) then activates sensory afferent nerves and the detrusor muscle, inducing bladder hyperactivity.

-

Partial Bladder Outlet Obstruction (pBOO): This surgical model replicates OAB symptoms arising from physical obstruction, such as in benign prostatic hyperplasia (BPH). Partially ligating the urethra causes compensatory changes in the bladder, including detrusor muscle hypertrophy and fibrosis, which lead to increased detrusor activity and bladder dysfunction.

-

Spontaneously Hypertensive Rat (SHR): This genetic model is useful for studying OAB with a potential neurogenic or systemic component. SHRs inherently develop hypertension and exhibit significant urological complications, including increased voiding frequency, decreased bladder capacity, and detrusor overactivity, making them a suitable model for OAB research.

Experimental Protocols

Protocol 1: Cyclophosphamide (CYP)-Induced Chronic OAB Model (Mouse/Rat)

This protocol establishes a chronic OAB model characterized by sustained bladder inflammation and hyperactivity.

Materials:

-

Cyclophosphamide (CYP) powder

-

Sterile 0.9% Saline

-

Female C57BL/6 mice or Sprague-Dawley rats

-

Appropriate syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimation: Acclimate animals for at least one week before the experiment.

-

CYP Solution Preparation: Dissolve CYP in sterile saline to a final concentration of 8 mg/mL. Prepare this solution fresh before each injection.

-

Induction: Administer CYP via i.p. injection at a dose of 40-80 mg/kg. Repeat the injection every two to three days for a total of 7-10 days to establish a chronic state. A common protocol involves injections on days 0, 2, 4, and 6.

-

Control Group: Administer an equivalent volume of sterile saline to the control animals.

-

Monitoring: Monitor animal weight and general health daily. Significant weight loss may indicate excessive toxicity.

-

This compound Administration: this compound or vehicle can be administered (e.g., orally) daily, starting concurrently with the CYP injections or after the OAB phenotype is established.

-

Urodynamic Assessment: Perform cystometry 24-48 hours after the final CYP injection.

Protocol 2: Protamine Sulfate (PS) / KCl-Induced Acute OAB Model (Rat)

This protocol creates an acute model of bladder hyperactivity through chemical disruption of the urothelium.

Materials:

-

Protamine Sulfate (Sigma-Aldrich)

-

Potassium Chloride (KCl)

-

Sterile 0.9% Saline

-

Urethane anesthetic

-

Female Sprague-Dawley rats

-

Catheters for intravesical instillation

Procedure:

-

Animal Preparation: Anesthetize the rat with urethane. Surgically implant a catheter into the bladder dome for infusion and pressure measurement.

-

Baseline Cystometry: Perform a baseline continuous filling cystometrogram by infusing normal saline at a constant rate (e.g., 0.04 mL/min) to record normal bladder activity.

-

Urothelial Disruption: Empty the bladder and infuse a solution of 10 mg/mL protamine sulfate in saline for 60 minutes to disrupt the urothelial barrier.

-

Induction of Hyperactivity: Following the PS infusion, replace the solution with 300 mM or 500 mM KCl in saline and continue the cystometric recording. A significant decrease in the intercontraction interval indicates the successful induction of OAB.

-

This compound Administration: For testing, this compound can be administered intravenously prior to or during the KCl infusion to assess its inhibitory effects on bladder hyperactivity.

Protocol 3: Partial Bladder Outlet Obstruction (pBOO) Model (Mouse/Rat)

This protocol involves a surgical procedure to induce OAB symptoms secondary to obstruction.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Silk suture material (e.g., 4-0)

-

Male or female mice or rats

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in a supine position.

-

Surgical Incision: Make a lower midline abdominal incision to expose the urinary bladder and proximal urethra.

-

Urethral Ligation: Carefully dissect the tissue around the proximal urethra. Place a silk ligature around the urethra. To create a partial obstruction, tie the ligature snugly around the urethra with a small rod or needle placed alongside it, then remove the rod. This ensures a consistent degree of narrowing.

-

Closure: Close the abdominal incision in layers.

-

Post-Operative Care: Provide appropriate analgesia and monitor the animal for recovery. Ensure access to water and food.

-

Model Development: Allow 4-8 weeks for the bladder to undergo hypertrophic changes and develop an OAB phenotype.

-

This compound Administration: After the development period, administer this compound or vehicle daily for a designated treatment period (e.g., 1-2 weeks).

-

Urodynamic Assessment: Perform terminal cystometry to evaluate bladder function.

Protocol 4: Urodynamic Evaluation via Cystometry (Mouse/Rat)

Cystometry is the gold-standard method for assessing bladder function in animal models.

Materials:

-

Urethane anesthetic

-

Surgical instruments

-

Bladder catheter (e.g., PE-50 tubing) connected to a pressure transducer and infusion pump

-

Data acquisition system

Procedure:

-

Anesthesia & Surgery: Anesthetize the animal (e.g., urethane, 1.2 g/kg). Make a midline abdominal incision to expose the bladder.

-

Catheter Implantation: Insert the tip of the catheter into the bladder dome and secure it with a purse-string suture.

-

Equilibration: Allow the animal to stabilize for approximately 30 minutes after surgery.

-

Bladder Filling: Empty the bladder and begin a continuous infusion of room-temperature saline at a constant rate (e.g., 20 µL/min for mice).

-

Data Recording: Record the intravesical pressure continuously. Key parameters to measure include:

-

Intercontraction Interval (ICI): Time between micturition events.

-

Micturition Pressure: Peak pressure during voiding.

-

Voided Volume: Calculated from the infusion rate and ICI.

-

Non-Voiding Contractions (NVCs): Spontaneous bladder contractions that do not lead to voiding.

-

Data Presentation

Quantitative data from urodynamic assessments should be summarized for clear comparison.

Table 1: Urodynamic Parameters in CYP-Induced OAB Model

| Group | Micturition Frequency (voids/hr) | Voided Volume (μL) | Micturition Pressure (mmHg) | Non-Voiding Contractions (count/min) |

|---|---|---|---|---|

| Control (Saline) | ||||

| CYP + Vehicle |

| CYP + this compound | | | | |

Table 2: Urodynamic Parameters in pBOO Model

| Group | Intercontraction Interval (min) | Voided Volume (μL) | Micturition Pressure (mmHg) | Non-Voiding Contractions (count/min) |

|---|---|---|---|---|

| Sham Operation | ||||

| pBOO + Vehicle |

| pBOO + this compound | | | | |

Table 3: Urodynamic Parameters in Spontaneously Hypertensive Rat (SHR) Model

| Group | Micturition Frequency (voids/hr) | Voided Volume (μL) | Bladder Capacity (μL) | Non-Voiding Contractions (count/min) |

|---|---|---|---|---|

| WKY Control Rat | ||||

| SHR + Vehicle |

| SHR + this compound | | | | |

Visualizations

Caption: Experimental workflow for OAB animal model testing.

Caption: this compound's dual mechanism of action in the bladder.

Caption: Classification of common OAB animal models.

References

Application Note: Quantification of Vibegron in Plasma and Tissue by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Vibegron in both plasma and tissue samples. The protocols provided herein detail the complete workflow, from sample preparation to data acquisition, and are intended for researchers, scientists, and drug development professionals. The method utilizes protein precipitation for plasma and a combined homogenization and protein precipitation approach for tissue, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a selective beta-3 adrenergic receptor agonist used for the treatment of overactive bladder. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies during drug development and clinical research. This document provides a detailed HPLC-MS/MS method for the determination of this compound concentrations in plasma and a generalizable protocol for various tissue types. The use of a stable isotope-labeled internal standard, this compound-d5, ensures high accuracy and precision.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d5 internal standard (IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Control plasma and tissue

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical column: Waters XBridge C18, 2.1 x 100 mm, 3.5 µm or equivalent[1]

Chromatographic Conditions

A gradient elution is performed using a C18 reversed-phase column.

| Parameter | Condition |

| Column | Waters XBridge C18, 2.1 x 100 mm, 3.5 µm[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |

| Flow Rate | 0.4 mL/min |

| Gradient | As required for optimal separation |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | ESI Positive[1] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 445.2 | 150.1 | 0.1 | 30 | 25 |

| This compound-d5 | 450.2 | 155.1 | 0.1 | 30 | 25 |

Protocols

Protocol 1: Plasma Sample Preparation

This protocol outlines the protein precipitation method for extracting this compound from plasma samples.

-

Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.

-

Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of this compound-d5 internal standard solution (concentration to be optimized based on expected analyte levels).

-

Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

-

Injection: Inject the reconstituted sample into the HPLC-MS/MS system.

Protocol 2: Tissue Sample Preparation (General Protocol)

This protocol provides a general framework for the extraction of this compound from tissue samples. This protocol should be optimized and validated for each specific tissue type.

-

Tissue Weighing: Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

-

Homogenization Buffer Addition: Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 or 1:4 w/v).

-

Homogenization: Homogenize the tissue sample on ice using a suitable method:

-

Bead Beating: Place the tissue and buffer in a tube with ceramic or steel beads and homogenize using a bead beater instrument.

-

Rotor-Stator Homogenization: Use a rotor-stator homogenizer to disrupt the tissue in the buffer.

-

-

Homogenate Aliquoting: Aliquot a specific volume of the tissue homogenate (e.g., 100 µL) into a clean microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of this compound-d5 internal standard solution.

-

Protein Precipitation: Add three to four volumes of ice-cold organic solvent (e.g., methanol or acetonitrile) to the homogenate.

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Follow steps 8 and 9 from the Plasma Sample Preparation protocol.

-

Injection: Inject the reconstituted sample into the HPLC-MS/MS system.

Data Presentation

The following tables summarize the expected quantitative performance of the HPLC-MS/MS method for this compound in plasma, based on published data.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.996 |

| Regression Model | Weighted (1/x²) linear regression |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |

| LLOQ | 0.5 | ≤ 15.0 | ≤ 15.0 | ± 20.0 |

| Low | 1.5 | ≤ 10.0 | ≤ 8.88 | ± 6.90 |

| Medium | 50 | ≤ 10.0 | ≤ 8.0 | ± 10.0 |

| High | 150 | ≤ 10.0 | ≤ 7.0 | ± 8.0 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | 81.94 - 102.02 | 89.77 - 110.58 |

| High | 150 | 85.0 - 105.0 | 90.0 - 110.0 |

Visualization

Caption: Workflow for this compound quantification in plasma.

Caption: General workflow for this compound quantification in tissue.

References

Application Notes and Protocols: Investigating the Therapeutic Potential of Vibegron in Preclinical Models of Spinal Cord Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal cord injury (SCI) is a devastating neurological condition with limited therapeutic options. Secondary injury cascades, including neuroinflammation and the activation of growth-inhibitory pathways, significantly contribute to the poor functional outcomes. Vibegron, a selective beta-3 adrenergic receptor (β3-AR) agonist approved for the treatment of overactive bladder, has shown promise in preclinical SCI models by improving lower urinary tract dysfunction.[1][2] Emerging evidence also suggests that β3-AR agonism may have broader therapeutic effects, including the attenuation of neuroinflammation.[3][4] This document provides a detailed experimental design to investigate the multifaceted therapeutic potential of this compound in rat models of SCI, focusing on its effects on neuroinflammation, the RhoA/ROCK signaling pathway, and functional recovery.

This compound: Mechanism of Action

This compound is a potent and selective agonist of the β3-AR.[3] Activation of β3-ARs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is known to induce smooth muscle relaxation, which is the basis for its efficacy in treating overactive bladder. Additionally, β3-ARs are expressed on various cell types, and their activation has been linked to anti-inflammatory effects and the modulation of neuronal activity.

Hypothesized Therapeutic Mechanisms in Spinal Cord Injury

We hypothesize that this compound may exert neuroprotective and restorative effects in SCI through two primary mechanisms:

-

Anti-inflammatory Effects: By activating β3-ARs on immune cells such as microglia and astrocytes, this compound may suppress the production and release of pro-inflammatory cytokines like TNF-α and IL-1β, thereby reducing secondary tissue damage.

-

Modulation of Axon Growth-Inhibitory Pathways: The RhoA/ROCK pathway is a critical inhibitor of axonal regeneration following SCI. We propose to investigate whether β3-AR activation by this compound can counteract the activation of this pathway, potentially promoting a more permissive environment for axonal sprouting and regeneration.

Experimental Design

This study will employ a randomized, placebo-controlled design using an adult rat model of thoracic spinal cord contusion injury.

Experimental Groups:

-

Sham Group: Laminectomy without SCI + Vehicle administration.

-

SCI + Vehicle Group: SCI + Vehicle (e.g., saline) administration.

-

SCI + this compound Group: SCI + this compound administration.

Primary Outcome Measures:

-

Locomotor function recovery.

-

Urodynamic parameters (bladder function).

-

Histological assessment of lesion size and white matter sparing.

Secondary Outcome Measures:

-

Expression of inflammatory markers (TNF-α, IL-1β, iNOS).

-

Activation of the RhoA/ROCK signaling pathway.

-

Expression of markers of neuronal injury and stress (ATF3).

Data Presentation

All quantitative data will be summarized in the following tables for clear comparison between experimental groups.

Table 1: Locomotor Function Assessment (Basso, Beattie, Bresnahan - BBB Score)

| Time Point | Sham Group (Mean ± SD) | SCI + Vehicle Group (Mean ± SD) | SCI + this compound Group (Mean ± SD) |

| Baseline | 21 | 21 | 21 |

| Day 1 Post-SCI | 21 | 0-1 | 0-1 |

| Day 7 Post-SCI | 21 | ||

| Day 14 Post-SCI | 21 | ||

| Day 21 Post-SCI | 21 | ||

| Day 28 Post-SCI | 21 |

Table 2: Urodynamic Parameters (at Day 28 Post-SCI)

| Parameter | Sham Group (Mean ± SD) | SCI + Vehicle Group (Mean ± SD) | SCI + this compound Group (Mean ± SD) |

| Bladder Capacity (ml) | |||

| Micturition Pressure (cmH2O) | |||

| Non-voiding Contractions (count) | |||

| Post-void Residual Volume (ml) |

Table 3: Histological Analysis (at Day 28 Post-SCI)

| Parameter | Sham Group (Mean ± SD) | SCI + Vehicle Group (Mean ± SD) | SCI + this compound Group (Mean ± SD) |

| Lesion Volume (mm³) | 0 | ||

| White Matter Sparing (%) | 100 |

Table 4: Molecular Analysis of Spinal Cord Tissue (at Day 7 Post-SCI)

| Marker | Method | Sham Group (Relative Expression ± SD) | SCI + Vehicle Group (Relative Expression ± SD) | SCI + this compound Group (Relative Expression ± SD) |

| TNF-α | ELISA | 1.0 | ||

| IL-1β | ELISA | 1.0 | ||

| iNOS | qPCR | 1.0 | ||

| Activated RhoA (GTP-RhoA) | Western Blot | 1.0 | ||

| ROCK | Western Blot | 1.0 | ||

| ATF3 | qPCR | 1.0 |

Experimental Protocols

Animal Model: Thoracic Spinal Cord Contusion Injury in Rats

This protocol is adapted from established and widely used methods for inducing a reproducible spinal cord contusion injury.

Materials:

-

Adult female Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical instruments (scalpels, forceps, retractors, rongeurs)

-

Stereotaxic frame with spinal clamps

-

Impactor device (e.g., NYU/MASCIS impactor)

-

Sutures and wound clips

-

Warming pad

-

Post-operative care supplies (antibiotics, analgesics, saline)

Procedure:

-

Anesthetize the rat and confirm the depth of anesthesia using a toe-pinch reflex.

-

Shave the dorsal thoracic region and sterilize the skin with an antiseptic solution.

-

Make a midline incision over the thoracic vertebrae (T8-T11).

-

Carefully dissect the paraspinal muscles to expose the vertebral column.

-

Perform a laminectomy at the T9-T10 level to expose the dura mater, being careful not to damage the spinal cord.

-

Mount the rat in a stereotaxic frame, securing the vertebral column with spinal clamps at T8 and T11.

-

Position the impactor device over the exposed spinal cord.

-

Induce a moderate contusion injury by dropping a 10g rod from a height of 25 mm onto the spinal cord.

-

Remove the impactor and observe for any immediate hemorrhage.

-

Suture the muscle layers and close the skin incision with wound clips.

-

Administer post-operative analgesics, antibiotics, and subcutaneous saline for hydration.

-

Manually express the bladder twice daily until spontaneous voiding returns.

-

House the animals in a clean, temperature-controlled environment with easy access to food and water.

Drug Administration

-

This compound: Based on preclinical studies, a dose of 30 mg/kg can be administered orally via gavage once daily, starting 24 hours after SCI and continuing for the duration of the experiment.

-

Vehicle: An equivalent volume of the vehicle (e.g., saline or a specified suspension vehicle) will be administered to the control groups on the same schedule.

Functional Assessments

-

Locomotor Function (BBB Scale): Assess hindlimb locomotor function in an open field at baseline and weekly post-SCI using the 21-point Basso, Beattie, Bresnahan (BBB) scale.

-

Urodynamic Evaluation: At the study endpoint (Day 28), perform cystometry under anesthesia to measure bladder capacity, micturition pressure, non-voiding contractions, and post-void residual volume.

Tissue Collection and Preparation

-

At the designated time points (e.g., Day 7 for molecular analysis, Day 28 for histology), deeply anesthetize the animals and perfuse transcardially with cold saline followed by 4% paraformaldehyde for histological analysis or collect fresh tissue for molecular analysis.

-

For molecular studies, dissect a 1 cm segment of the spinal cord centered at the lesion site and the L4-L6 dorsal root ganglia (DRG).

-

Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

Molecular Analyses

a. Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines

Protocol for TNF-α and IL-1β:

-

Homogenize the spinal cord tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate and collect the supernatant.

-

Determine the total protein concentration of the supernatant using a BCA assay.

-

Use commercially available rat TNF-α and IL-1β ELISA kits.

-

Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated plates.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of cytokines in each sample based on the standard curve.

b. Western Blot for RhoA/ROCK Pathway

-

Extract total protein from spinal cord tissue as described for ELISA.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against RhoA (e.g., 1:1000 dilution) and ROCK (e.g., 1:1000 dilution) overnight at 4°C. A loading control such as β-actin (e.g., 1:5000 dilution) should also be probed.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

c. Quantitative PCR (qPCR) for Gene Expression Analysis

Protocol for iNOS and ATF3 in DRG:

-

Extract total RNA from the dorsal root ganglia using a suitable RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green-based master mix and gene-specific primers for rat iNOS, ATF3, and a reference gene (e.g., GAPDH or β-actin).

-

Use a standard thermocycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Caption: Canonical signaling pathway of this compound via the beta-3 adrenergic receptor.

Caption: Overview of the experimental workflow for studying this compound in SCI models.

Caption: Hypothesized mechanism of this compound's therapeutic action in spinal cord injury.

References

- 1. Efficacy of this compound, a novel β3-adrenoreceptor agonist, for lower urinary tract dysfunction in mice with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a new β3-adrenoceptor agonist, this compound, on neurogenic bladder dysfunction and remodeling in mice with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICS 2020 Abstract #460 Efficacy of this compound, a novel β3-adrenoreceptor agonist on storage and voiding dysfunction in mice with spinal cord injury [ics.org]

- 4. researchgate.net [researchgate.net]

Application of Vibegron in Studies of Neurogenic Bladder Dysfunction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibegron is a selective β3-adrenergic receptor agonist that has demonstrated efficacy in the treatment of overactive bladder (OAB). Its mechanism of action, which involves the relaxation of the detrusor smooth muscle and an increase in bladder capacity, makes it a promising therapeutic agent for neurogenic bladder dysfunction. This condition, characterized by bladder control issues stemming from neurological disorders such as spinal cord injury (SCI), spina bifida, and multiple sclerosis, often leads to symptoms of neurogenic detrusor overactivity (NDO), including urinary urgency, frequency, and incontinence. These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical studies of neurogenic bladder dysfunction, including detailed experimental protocols and a summary of key quantitative findings.

Mechanism of Action

This compound is a potent and selective agonist for the β3-adrenergic receptor, which is predominantly expressed in the detrusor smooth muscle of the bladder.[1][2] Activation of these receptors initiates a signaling cascade that leads to bladder relaxation and increased urine storage capacity.[3]

Signaling Pathway

The binding of this compound to the β3-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase via a stimulatory G-protein (Gs).[1] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). PKA, in turn, is thought to phosphorylate various downstream targets, ultimately resulting in the relaxation of the detrusor smooth muscle, which increases the bladder's capacity to store urine.

Figure 1: this compound Signaling Pathway in Detrusor Muscle.

Preclinical Studies in Animal Models of Neurogenic Bladder

Animal models, particularly rodent models of spinal cord injury (SCI), are crucial for investigating the pathophysiology of neurogenic bladder and for the preclinical evaluation of therapeutic agents like this compound.

Quantitative Data from Preclinical Studies

| Animal Model | Treatment | Key Urodynamic Findings | Reference |

| Mouse (Spinal Cord Injury) | This compound | - ↓ Non-voiding contractions: 15.3 ± 8.9 vs. 29.7 ± 11.4 in vehicle (P < 0.05) - ↑ Time to first non-voiding contraction: 1488.0 ± 409.5 s vs. 782.7 ± 399.7 s in vehicle (P < 0.01) | |

| Rat (Spinal Cord Injury) | This compound | - ↑ Inter-contraction interval - ↓ Voiding pressure |

Experimental Protocol: Cystometry in a Mouse Model of Spinal Cord Injury

This protocol outlines the key steps for performing cystometry in a mouse model of SCI to evaluate the effects of this compound.

1. Animal Model and Drug Administration:

-

Induce a contusive or transection spinal cord injury at the thoracic level (e.g., T8-T9) in adult female mice.

-

Allow for a post-injury recovery period (e.g., 4 weeks) for the development of neurogenic detrusor overactivity.

-

Administer this compound or vehicle orally to the mice for a specified duration before urodynamic testing.

2. Surgical Implantation of Bladder Catheter:

-

Anesthetize the mouse using an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane).

-

Perform a small abdominal incision to expose the bladder.

-

Implant a polyethylene catheter (e.g., PE-50) into the dome of the bladder and secure it with a purse-string suture.

-

Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.

-

Allow the animal to recover from surgery for a few days before cystometry.

3. Urodynamic Evaluation (Cystometry):

-

Place the conscious, restrained mouse in a metabolic cage.

-

Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.

-

Infuse saline into the bladder at a constant rate (e.g., 0.04 ml/min).

-

Simultaneously record intravesical pressure.

-

Key parameters to measure include:

-

Basal pressure: Pressure at the start of filling.

-

Threshold pressure: Pressure at which the first bladder contraction occurs.

-

Micturition pressure: Peak pressure during a voiding contraction.

-

Intercontraction interval: Time between voiding contractions.

-

Bladder capacity: Infused volume at the time of a voiding contraction.

-

Voided volume: Volume of urine expelled.

-

Residual volume: Volume remaining in the bladder after voiding.

-

Non-voiding contractions (NVCs): Spontaneous bladder contractions during the filling phase that do not result in voiding.

-

4. Data Analysis:

-

Analyze the urodynamic tracings to quantify the parameters listed above.

-

Compare the data from this compound-treated animals with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Figure 2: Experimental Workflow for Preclinical Cystometry Studies.

Clinical Studies in Patients with Neurogenic Bladder Dysfunction

Clinical trials have investigated the efficacy and safety of this compound in patients with neurogenic bladder dysfunction, particularly those with spina bifida and spinal cord injury who are often resistant to standard antimuscarinic therapies.

Quantitative Data from Clinical Studies

| Patient Population | Treatment | Key Urodynamic Findings | Reference |

| Spina Bifida (Antimuscarinic-Resistant) | This compound 50 mg/day | - ↑ Bladder compliance: 7.4 ± 4.2 to 30.4 ± 48.2 mL/cmH2O (P = 0.0001) - ↑ Maximum cystometric capacity: 231.4 ± 81.2 to 325.2 ± 106.5 mL (P = 0.0005) | |

| Spinal Cord Injury | This compound | - ↑ Maximum cystometric capacity: Median from 185.0 to 340.0 mL (P = 0.001) - ↑ Bladder compliance: Median from 8.3 to 20.0 mL/cmH2O (P < 0.001) | |

| Pediatric NDO (Myelomeningocele) | This compound (1.4 mg/kg/day) | - Disappearance of detrusor overactivity - Improved bladder compliance |

Experimental Protocol: Video-Urodynamic Study in Patients with Spina Bifida

This protocol provides a general outline for conducting a video-urodynamic study to assess the effects of this compound in patients with spina bifida and neurogenic bladder dysfunction.

1. Patient Selection and Preparation:

-